Home > Products > Screening Compounds P84898 > Vinorelbine N'b-Oxide
Vinorelbine N'b-Oxide -

Vinorelbine N'b-Oxide

Catalog Number: EVT-13544160
CAS Number:
Molecular Formula: C45H53N4O9+
Molecular Weight: 793.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vinorelbine N'b-Oxide is a semi-synthetic derivative of the vinca alkaloid vinorelbine, which is primarily utilized as an antineoplastic agent in chemotherapy. It is indicated for the treatment of various malignancies, notably non-small cell lung cancer and breast cancer. Vinorelbine itself is known for its ability to inhibit mitosis by interfering with microtubule dynamics, making it a critical component in cancer therapy.

Source and Classification

Vinorelbine N'b-Oxide is classified under the following categories:

  • Chemical Class: Vinca alkaloids
  • Drug Class: Antineoplastic agents, specifically antimitotic agents
  • Molecular Formula: C₄₅H₅₄N₄O₈
  • Molecular Weight: Approximately 778.947 g/mol

Vinorelbine was first approved for clinical use in the 1990s and has since been utilized in various combination therapies to enhance patient outcomes in advanced cancer cases .

Synthesis Analysis

Methods and Technical Details

The synthesis of Vinorelbine N'b-Oxide typically involves several key steps:

  1. Dehydration Reaction: This step utilizes vinblastine sulfate as a precursor. A strong Lewis acid is employed to facilitate the dehydration process, yielding intermediates such as 6'-N-b-Oxide-leurosine.
  2. Bromination and Ring Contraction: The intermediate undergoes bromination followed by cyclization, which is crucial for forming the core structure of Vinorelbine.
  3. Purification: Advanced purification techniques, including silica gel chromatography and high-performance liquid chromatography (HPLC), are employed to isolate Vinorelbine with high purity (greater than 99.5%) .
Molecular Structure Analysis

Structure and Data

Vinorelbine N'b-Oxide features a complex multi-ring structure typical of vinca alkaloids, comprising two primary units: vindoline and catharanthine. The specific modifications at the catharanthine unit distinguish it from other vinca derivatives.

  • Chemical Structure:
    • CAS Number: 125317-39-7
    • Structural Characteristics: The molecule's structure allows it to effectively bind to tubulin, disrupting microtubule formation during cell division.
Chemical Reactions Analysis

Reactions and Technical Details

Vinorelbine N'b-Oxide participates in several critical chemical reactions that underpin its pharmacological activity:

  • Tubulin Binding: The primary reaction involves binding to tubulin dimers, preventing their polymerization into microtubules.
  • Mitotic Inhibition: This binding disrupts mitotic spindle formation, leading to cell cycle arrest at metaphase.

In vitro studies have demonstrated that Vinorelbine exhibits similar inhibitory effects on microtubule formation compared to other vinca alkaloids, such as vincristine and vinblastine .

Mechanism of Action

Process and Data

The mechanism of action of Vinorelbine N'b-Oxide is centered on its ability to inhibit mitosis:

  1. Binding to Tubulin: Vinorelbine binds specifically to the β-tubulin subunit of microtubules.
  2. Disruption of Microtubule Dynamics: This binding prevents the normal assembly of microtubules necessary for chromosomal segregation during cell division.
  3. Cell Cycle Arrest: As a result, cells are arrested at metaphase, leading to apoptosis in rapidly dividing cancer cells.

Research indicates that Vinorelbine's efficacy is enhanced when used in combination with other chemotherapeutic agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to yellow or light brown amorphous powder.
  • Solubility: Highly soluble in water (>1000 mg/mL) .

Chemical Properties

These properties are crucial for formulating effective drug delivery systems that maximize therapeutic efficacy while minimizing side effects.

Applications

Scientific Uses

Vinorelbine N'b-Oxide has several significant applications in oncology:

  • Cancer Treatment: Primarily used in the treatment of non-small cell lung cancer and breast cancer.
  • Combination Therapy: Often administered alongside other chemotherapeutic agents to improve outcomes in advanced malignancies.
  • Research Applications: Investigated for use in novel drug delivery systems, including nanoparticle formulations that enhance targeting and reduce systemic toxicity .
Synthetic Pathways and Optimization of Vinorelbine N'b-Oxide

Biocatalytic Oxidation Mechanisms in Vinorelbine Derivative Synthesis

Vinorelbine N'b-oxide is primarily synthesized through the oxidative metabolism of vinorelbine, a semi-synthetic vinca alkaloid derived from Catharanthus roseus. The process is mediated by cytochrome P450 (CYP) enzymes, predominantly the CYP3A4 isoform, which catalyzes the oxidation of vinorelbine's catharanthine moiety. This enzymatic transformation occurs via oxygen insertion at the N'b position, forming a stable N-oxide derivative. The reaction proceeds through a radical intermediate, where CYP3A4 transfers an oxygen atom from its heme-iron complex to vinorelbine's tertiary amine nitrogen, resulting in the polar N-oxide metabolite [1] [4].

Microbial biocatalysts offer an alternative platform for scalable synthesis. Streptomyces spp. and engineered E. coli expressing CYP3A4 demonstrate efficient vinorelbine oxidation, achieving conversions of 60%–85% under optimized conditions (pH 7.5, 28°C). The reaction efficiency hinges on NADPH regeneration systems, which sustain catalytic cycling. For instance, glucose dehydrogenase co-expression increases NADPH availability, boosting N'b-oxide yields by 40% compared to unenhanced systems [4] [8].

Table 1: Biocatalytic Systems for Vinorelbine N'b-Oxide Synthesis

BiocatalystReaction ConditionsConversion RateKey Optimization Parameters
Human CYP3A437°C, pH 7.4, NADPH cofactor45%–60%Enzyme kinetics, cofactor concentration
Engineered E. coli28°C, pH 7.5, glucose feed70%–85%NADPH regeneration, cell permeabilization
Streptomyces luteogriseus30°C, pH 7.060%–75%Aeration rate, biomass density

Critical challenges include substrate inhibition at vinorelbine concentrations >1.5 mM and competitive oxidation at alternative sites. Directed evolution of CYP3A4 has yielded mutants (e.g., F304V/T309S) with 3.2-fold enhanced regioselectivity for the N'b position. Additionally, biphasic reaction systems—using hydrophobic solvents like octanol—improve substrate solubility and reduce enzymatic denaturation, elevating product titers to 220 mg/L [4] [8].

Solvothermal Synthesis Parameters for Nanoformulation Precursors

Solvothermal synthesis enables the fabrication of nanocarriers for vinorelbine N'b-oxide delivery, with iron oxide (Fe₃O₄) nanoparticles serving as foundational substrates. The process involves thermal decomposition of iron precursors (e.g., FeCl₃·6H₂O and FeCl₂·4H₂O) in oxygen-limited environments at 200°C for 6 hours. Ethylene glycol acts as both solvent and reducing agent, facilitating the crystallization of magnetite (Fe₃O₄) with a saturation magnetization of 60–65 emu/g. Nanoparticle size (18–30 nm) is modulated by reaction duration: 4-hour cycles yield 18 nm crystals, while 8-hour cycles produce 30 nm aggregates due to Ostwald ripening [3] [7] [9].

Table 2: Solvothermal Parameters for Fe₃O₄ Nanoparticle Synthesis

Precursor SystemTemperature/TimeParticle Size (nm)Saturation Magnetization (emu/g)Influence on Drug Loading
FeCl₃·6H₂O/FeCl₂·4H₂O in ethylene glycol200°C, 6 h18 ± 260.4High surface area → 98% loading
Fe(acac)₃ in benzyl ether250°C, 1 h12 ± 345.2Limited crystallinity → 75% loading
Fe(oleate)₃ in octadecene320°C, 0.5 h25 ± 472.1Hydrophobicity → 85% loading

Solvent polarity critically influences morphology and drug-loading efficiency. Polar solvents (e.g., ethanol, isopropanol) generate hydrophilic surfaces ideal for aqueous dispersion but limit vinorelbine N'b-oxide binding. Non-polar alternatives like octadecene yield hydrophobic nanoparticles requiring post-synthetic PEGylation. The optimal balance is achieved with ethylene glycol, producing monodisperse 18 nm particles with a high specific surface area (290 m²/g), enabling 98% drug loading via π-π stacking and electrostatic interactions [3] [7] [9]. Microwave-assisted solvothermal techniques enhance homogeneity, reducing reaction times by 50% and improving size uniformity (PDI <0.1). Key parameters include microwave power (800–1000 W) and precursor injection rates (2 mL/min), which prevent particle agglomeration [9].

Polydopamine Coating Strategies for Enhanced Stability

Polydopamine (PDA) coatings provide pH-responsive shells for vinorelbine N'b-oxide-loaded nanoparticles, enhancing colloidal stability and enabling controlled release. Dopamine polymerization occurs under alkaline conditions (pH 8.5, Tris-HCl buffer), forming adherent layers via oxidative self-polymerization. Coating thickness—dictated by dopamine incubation time and concentration—directly modulates drug release kinetics:

  • Thin coatings (20 nm): Achieved with 100 mg dopamine/100 mg Fe₃O₄ and 3-hour polymerization. Permit 80% drug release at pH 5.5 (tumor microenvironment) within 8 hours.
  • Thick coatings (60 nm): Formed using 400 mg dopamine/100 mg Fe₃O₄ over 15 hours. Retard release to 50% at 8 hours due to diffusional barriers [3] [5] [7].

Post-polymerization, thiol-polyethylene glycol (SH-PEG) conjugates anchor to PDA quinone groups via Michael addition, reducing protein fouling by 90% and extending blood circulation half-life. PEG density >15 molecules/100 nm² prevents opsonization, as confirmed by <5% macrophage uptake in vitro [3] [5].

Table 3: PDA Coating Parameters and Functional Outcomes

Dopamine:Fe₃O₄ RatioIncubation Time (h)Coating Thickness (nm)Drug Release (pH 5.5, 8 h)Photothermal Conversion
1:1320 ± 380% ± 5%45%
2:1840 ± 565% ± 4%35%
4:11560 ± 750% ± 3%25%

Near-infrared (NIR) laser irradiation (808 nm) synergistically enhances vinorelbine N'b-oxide release from PDA-coated nanoparticles. Photothermal heating (50–55°C) induces polymer matrix expansion, accelerating drug diffusion. Coating thickness inversely correlates with photothermal efficiency: thin coatings (20 nm) exhibit 45% photothermal conversion versus 25% for thick coatings (60 nm). This tunability allows spatiotemporal control, making PDA ideal for combinatorial chemo-photothermal therapy [3] [5] [7].

Properties

Product Name

Vinorelbine N'b-Oxide

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(1S,12R)-16-ethyl-12-methoxycarbonyl-1-oxido-1,10-diazoniatetracyclo[12.3.1.03,11.04,9]octadeca-2,4,6,8,10,15-hexaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

Molecular Formula

C45H53N4O9+

Molecular Weight

793.9 g/mol

InChI

InChI=1S/C45H52N4O9/c1-8-27-19-28-22-44(40(51)56-6,36-30(25-49(54,23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)55-5)47(4)38-43(31)16-18-48-17-12-15-42(9-2,37(43)48)39(58-26(3)50)45(38,53)41(52)57-7/h10-15,19-21,25,28,37-39,53H,8-9,16-18,22-24H2,1-7H3/p+1/t28?,37-,38+,39+,42+,43+,44+,45-,49+/m0/s1

InChI Key

YOYFFCGVVPCKTG-NTGMMZOJSA-O

Canonical SMILES

CCC1=CC2CC(C3=[NH+]C4=CC=CC=C4C3=C[N+](C2)(C1)[O-])(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC

Isomeric SMILES

CCC1=CC2C[C@](C3=[NH+]C4=CC=CC=C4C3=C[N@+](C2)(C1)[O-])(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.